

A Comparative Analysis of the Analgesic Properties of MT-45 and Morphine

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Compound of Interest

Compound Name: *1-(Cyclohexylmethyl)piperazine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of the synthetic opioid MT-45 and the classical opioid analgesic, morphine. The information presented is based on available preclinical experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Quantitative Data Summary

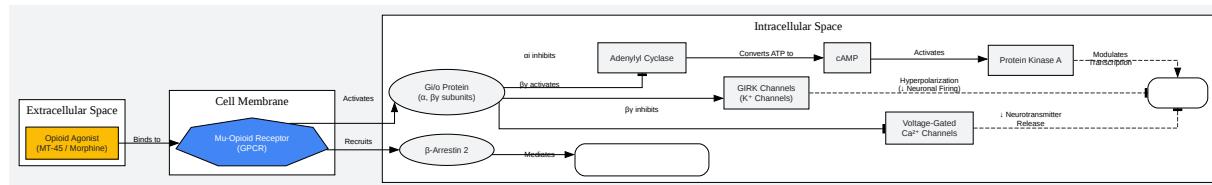
The following table summarizes key quantitative parameters for MT-45 and morphine from various in vitro and in vivo studies. It is important to note that direct comparative studies measuring all parameters under identical conditions are limited; therefore, data from different sources are presented and should be interpreted with caution.

Parameter	MT-45	Morphine	Receptor Type	Assay/Model	Source(s)
In Vitro Potency (pEC ₅₀)	Similar to Morphine	7.03	Mu (μ)	Dynamic Mass Redistribution (DMR) in CHO cells	[1]
-	6.5	Delta (δ)	Dynamic Mass Redistribution (DMR) in CHO cells	[1]	
In Vitro Potency (EC ₅₀)	1300 nM	Not reported in this study	Mu (μ)	cAMP Accumulation Inhibition	[2]
Receptor Binding Affinity (K _i)	Not explicitly found	~1.2 nM	Mu (μ)	Rat brain homogenates	[3]
In Vivo Analgesic Dose (Mice)	1 - 6 mg/kg (i.p.)	Not reported in this study	-	Mechanical & Thermal Antinociception	[4][5]
In Vivo Analgesic Efficacy (ED ₅₀ , Mice)	Not explicitly found	1.94 mg/kg (i.p.)	-	Hot-Plate Test	[6]
In Vivo Analgesic Efficacy (ED ₅₀ , Rats)	Not explicitly found	2.6 - 4.9 mg/kg (s.c.)	-	Hot-Plate Test	[7]
In Vivo Analgesic	Not explicitly found	1.8 mg/kg (i.v.)	-	Tail-Flick Test	[8]

Efficacy
(ED₅₀, Rats)

Signaling Pathway

Both MT-45 and morphine exert their primary analgesic effects by acting as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR).^{[1][4]} Activation of the μ -opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.



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Caption: Simplified signaling pathway of mu-opioid receptor activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the analgesic effects of compounds like MT-45 and morphine.

In Vivo Analgesic Assays

1. Hot-Plate Test

The hot-plate test is a widely used method to assess thermal pain sensitivity.[9]

- Objective: To measure the latency of a pain response to a thermal stimulus. An increase in latency indicates an analgesic effect.
- Apparatus: A heated plate with a controllable, constant temperature (e.g., 52-55°C) enclosed by a transparent cylinder to keep the animal on the plate.[9][10]
- Procedure:
 - Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
 - Administer the test compound (e.g., MT-45), a reference compound (e.g., morphine), or a vehicle control via the desired route (e.g., intraperitoneal injection).
 - At a predetermined time post-administration (e.g., 30 minutes), gently place the animal on the heated surface of the hot-plate apparatus.[9]
 - Start a timer immediately.
 - Observe the animal for nociceptive responses, such as licking a paw, shaking a paw, or jumping.[10]
 - Stop the timer as soon as a response is observed. This time is the response latency.
 - To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[10]
- Data Analysis: The mean response latencies for each treatment group are calculated and compared. Statistical analysis (e.g., ANOVA) is used to determine if the test compounds produced a significant increase in latency compared to the vehicle control.

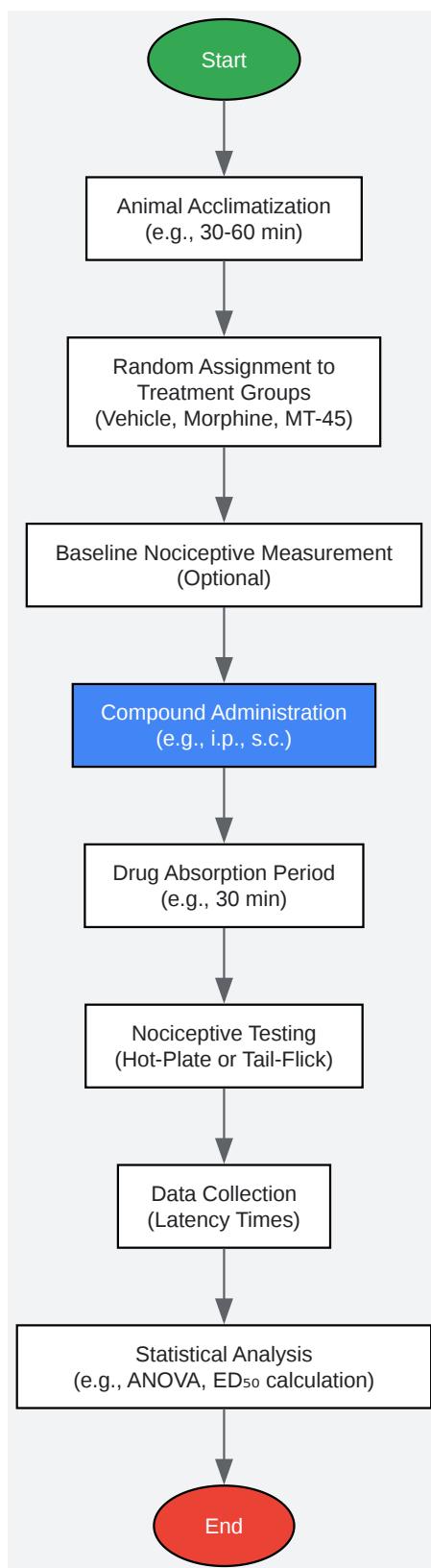
2. Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain.[11]

- Objective: To measure the time it takes for an animal to withdraw its tail from a noxious heat source.
- Apparatus: A tail-flick meter that focuses a high-intensity light beam onto a portion of the animal's tail.[\[12\]](#) The apparatus includes a sensor that automatically stops a timer when the tail is flicked out of the beam's path.[\[12\]](#)
- Procedure:
 - Gently restrain the animal (typically a mouse or rat) with its tail exposed and positioned in the groove of the apparatus.
 - Acclimatize the animal to the restrainer before testing.
 - Activate the heat source. A timer starts simultaneously.[\[12\]](#)
 - The focused light beam heats a small area of the tail.
 - The latency to the reflexive flick or withdrawal of the tail from the heat source is automatically recorded.[\[12\]](#)
 - A maximum exposure time (cut-off) is set (e.g., 10-18 seconds) to prevent tissue damage.[\[12\]](#)
 - Multiple trials may be conducted on each animal with sufficient inter-trial intervals.[\[12\]](#)
- Data Analysis: The average latency for each animal is calculated. The mean latencies of different treatment groups are then compared statistically to determine the analgesic effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo analgesic study.



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Caption: General experimental workflow for an in vivo analgesic study.

Concluding Remarks

The available data indicates that MT-45 is a potent μ -opioid receptor agonist with analgesic effects comparable in mechanism to morphine.^{[1][4]} In vitro studies show it has a high affinity and potency for the μ -opioid receptor, with some assays suggesting a slightly higher efficacy than morphine.^[4] However, in vivo studies provide a more complex picture, and direct, side-by-side comparisons of analgesic potency (ED₅₀) are not readily available in the published literature.

Like morphine, MT-45's activity is primarily mediated by the μ -opioid receptor, but it is also associated with a range of adverse effects, some of which are not typical of classical opioids. Further research is necessary to fully elucidate the complete pharmacological profile of MT-45, including its metabolic fate, potential for tolerance and dependence, and the specific signaling pathways that differentiate it from morphine.

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